Pralidoxime iodide

Catalog No.
S540103
CAS No.
94-63-3
M.F
C7H9IN2O
M. Wt
264.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralidoxime iodide

CAS Number

94-63-3

Product Name

Pralidoxime iodide

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H

InChI Key

QNBVYCDYFJUNLO-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1C=NO.[I-]

Solubility

Soluble in DMSO

Synonyms

Pralidoxime iodide; NSC-7760; NSC 7760; NSC7760

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[I-]

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[I-]

Description

The exact mass of the compound Pralidoxime iodide is 263.98 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pralidoxime iodide, also known as 2-PAM iodide or PROTOPAM, is an organic compound with applications in medicine and scientific research. In research settings, pralidoxime iodide is primarily used as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals that can cause irreversible inhibition of acetylcholinesterase, an enzyme critical for normal nervous system function. Pralidoxime iodide acts by reactivating the inhibited acetylcholinesterase, thereby restoring its function and alleviating the symptoms of poisoning [].

In Vitro Studies

  • Testing efficacy against different organophosphates

    Researchers use pralidoxime iodide in in vitro (laboratory) studies to assess its effectiveness in reactivating acetylcholinesterase inhibited by various organophosphates. This helps determine the drug's efficacy against a broad spectrum of poisoning agents [].

  • Mechanism of action studies

    In vitro experiments also aid in elucidating the precise mechanism by which pralidoxime iodide reactivates inhibited acetylcholinesterase. This knowledge is crucial for designing improved antidotes with enhanced efficacy and broader target specificities [].

In Vivo Studies

  • Developing treatment regimens

    Animal studies employing pralidoxime iodide help researchers establish effective treatment regimens for organophosphate poisoning. These studies evaluate factors like dosage, timing of administration, and combination therapy with other drugs to optimize the antidote's effectiveness [].

  • Understanding long-term effects

    Pralidoxime iodide can be used in animal models to investigate the long-term consequences of organophosphate poisoning on the nervous system and other organs. This research helps identify potential delayed effects and develop strategies for managing them [].

Pralidoxime iodide is a chemical compound primarily recognized for its role as a reactivator of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This compound belongs to a class of substances known as oximes, which are characterized by the presence of a hydroxylamine functional group. Pralidoxime iodide is particularly effective in counteracting the effects of organophosphate poisoning, which can result from exposure to certain pesticides and nerve agents. It is typically administered in conjunction with atropine to mitigate the toxic effects on the nervous system caused by organophosphates .

The chemical formula for pralidoxime iodide is C7H9N2OC_7H_9N_2O with a molar mass of approximately 137.162 g/mol. The compound exists predominantly as a white solid and is soluble in water, making it suitable for intravenous administration in medical settings .

Pralidoxime iodide's mechanism of action revolves around its ability to reactivate the enzyme acetylcholinesterase. Organophosphate poisoning disrupts the nervous system by inhibiting this enzyme, leading to an accumulation of the neurotransmitter acetylcholine. Pralidoxime iodide breaks the bond between the organophosphate and the enzyme, allowing it to resume its function and restore normal nerve transmission [].

Pralidoxime iodide functions through a specific mechanism involving nucleophilic attack on the phosphorus atom of the organophosphate-acetylcholinesterase complex. This reaction effectively cleaves the phosphate-ester bond that organophosphates form with acetylcholinesterase, thereby restoring the enzyme's activity. The reactivation process is contingent upon the timing of administration; pralidoxime is most effective when given within 24 hours following organophosphate exposure .

The general reaction can be summarized as follows:

Organophosphate Acetylcholinesterase+PralidoximeReactivated Acetylcholinesterase+Phosphorylated Pralidoxime\text{Organophosphate Acetylcholinesterase}+\text{Pralidoxime}\rightarrow \text{Reactivated Acetylcholinesterase}+\text{Phosphorylated Pralidoxime}

This reaction highlights pralidoxime's role not only as a reactivator but also as a potential inhibitor of acetylcholinesterase under certain conditions, particularly when it forms phosphorylated complexes during the reactivation process .

Pralidoxime iodide exhibits significant biological activity, particularly in its ability to restore acetylcholinesterase function following inhibition by organophosphates. The compound primarily acts outside the central nervous system, making it effective in alleviating peripheral symptoms associated with organophosphate poisoning, such as muscle weakness and respiratory paralysis .

The synthesis of pralidoxime iodide involves several key steps:

  • Formation of Pyridine-2-Aldoxime: Pyridine-2-carboxaldehyde is treated with hydroxylamine to produce pyridine-2-aldoxime.
  • Alkylation: The resulting pyridine-2-aldoxime undergoes alkylation with methyl iodide to yield pralidoxime in its iodide salt form.

This method highlights the straightforward chemical transformations necessary to produce pralidoxime iodide from readily available precursors .

Pralidoxime iodide is primarily used in medical applications related to poisoning from organophosphate compounds. Its main applications include:

  • Treatment of Organophosphate Poisoning: Used alongside atropine to counteract the effects of nerve agents and pesticides.
  • Management of Myasthenia Gravis Overdose: It can be utilized in cases where medications such as neostigmine or pyridostigmine cause excessive cholinergic activity .
  • Research Tool: In laboratory settings, pralidoxime iodide serves as a model compound for studying cholinergic signaling and enzyme reactivation mechanisms .

Several compounds share similarities with pralidoxime iodide in terms of their chemical structure and biological activity. Below are some notable examples:

Compound NameChemical StructureKey Features
ObidoximeSimilar oxime structureEffective against certain organophosphates; used similarly to pralidoxime.
AtropineTropane alkaloidAntimuscarinic agent used alongside pralidoxime; mitigates muscarinic effects of poisoning.
ChlorpyrifosOrganophosphateInhibitor of acetylcholinesterase; target compound for pralidoxime reactivation.
2-Hydroxyimino-3-pyridinylmethyl methyl etherOxime derivativeRelated structure; studied for potential reactivation properties.

Pralidoxime distinguishes itself through its specific mechanism targeting acetylcholinesterase reactivation while being less effective against aged complexes compared to other oximes like obidoxime .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

263.97596 g/mol

Monoisotopic Mass

263.97596 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1ESD2T0KV

Related CAS

6735-59-7 (Parent)

Therapeutic Uses

Antidotes; Cholinesterase Reactivators
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Pralidoxime is included in the database.
Protopam chloride is indicated as an antidote: 1. In the treatment of poisoning due to those pesticides and chemicals (e.g., nerve agents) of the organophosphate class which have anticholinesterase activity and 2. In the control of overdosage by anticholinesterase drugs used in the treatment of myasthenia gravis. The principal indications for the use of Protopam chloride are muscle weakness and respiratory depression. In severe poisoning, respiratory depression may be due to muscle weakness. /Included in US product label/
Pralidoxime chloride is used concomitantly with atropine for the treatment of nerve agent poisoning in the context of chemical warfare or terrorism. Pralidoxime chloride must be administered within minutes to hours following exposure to nerve agents to be effective. /Included in US product label/
For more Therapeutic Uses (Complete) data for 2-PAM (8 total), please visit the HSDB record page.

Mechanism of Action

Other reported pharmacologic effects of pralidoxime include depolarization at the neuromuscular junction, anticholinergic action, mild inhibition of cholinesterase, sympathomimetic effects, potentiation of the depressor action of acetylcholine in nonatropinized animals, and potentiation of the pressor action of acetylcholine in atropinized animals. However, the contribution of these effects to the therapeutic action of the drug has not been established.
The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase.

Absorption Distribution and Excretion

It is not known if pralidoxime crosses the human placenta to the embryo or fetus. Pralidoxime chloride is a quaternary ammonium compound, but the molecular weight of the free base (about 137) is low enough for passage across the placenta. The rapid elimination of the drug should mitigate this transfer.
The specific mechanism by which the renal tubule handles pralidoxime, a quaternary ammonium compound used to reactivate organophosphate-inhibited cholinesterase, has been studied using 22 subjects. Each subject was placed under certain conditions in the course of the study. All 22 received pralidoxime (5 mg/kg, IV, over a 2-min interval) under conditions of forced hydration and bed rest to serve as controls. Eight subjects received pralidoxime under conditions of forced hydration and bed rest, one time after 36 hr of ammonium chloride acidification, and another time after sodium bicarbonate alkalinization. Nine subjects received pralidoxime under forced dehydration and bed rest, 20-30 min after thiamine (200 mg total, IM), organic base. Eight received pralidoxime under forced hydration and bed rest simultaneously with p-aminohippurate (900 mg total, IV), organic acid. Four received pralidoxime under bed rest, after 8-12 hr of fasting, NPO. The drug is rapidly cleared from the plasma by renal tubular secretion. Reduction of pralidoxime clearance rates and prolongation of the biologic half-life after thiamine administration as compared to those after PAH administration suggest that pralidoxime is secreted as an organic base. Reduction of the excretion of pralidoxime under conditions of both urine alkalinization and urine acidification implicates an active reabsorption of pralidoxime not heretofore described.
The pharmacokinetics of pralidoxime chloride (2-PAM) was studied in rats. Different groups of rats were given an intramuscular injection of 2-PAM at one of three doses (20, 40, or 80 mg/kg). This range of doses is used commonly in studies concerned with the efficacy of 2-PAM against poisoning by potent organophosphorus inhibitors of cholinesterase enzyme. Individual, sequential blood samples were collected during the course of the experiment. From these blood samples the plasma concentrations of 2-PAM were determined over time for each animal. Next the relationship of plasma concentration to time was expressed in terms of a standard pharmacokinetic model. Estimates of various pharmacokinetic parameters were calculated using an open, one-compartment model: volume of distribution (Vd), maximal plasma concentration (Cmax), elimination rate constant (k10), absorption rate constant (k01), area under the curve (AUC) and clearance (CL). Of the pharmacokinetic estimates, only Cmax and AUC were found to be statistically significant (p less than 0.0001) when compared across all the doses; these pharmacokinetic estimates were highly correlated with doses with r = 0.998 and r = 0.997, respectively. However, when AUC and Cmax were normalized by dividing through by dose, no significant differences were found in the transformed data. The results of this study in rat indicate that the pharmacokinetics of 2-PAM is linearly related to dose in a range employed in therapeutic studies of 2-PAM.
BACKGROUND: Current therapies for organophosphate poisoning involve administration of oximes, such as pralidoxime (2-PAM), that reactivate the enzyme acetylcholinesterase. Studies in animal models have shown a low concentration in the brain following systemic injection. METHODS: To assess 2-PAM transport, we studied transwell permeability in three Madin-Darby canine kidney (MDCKII) cell lines and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs). To determine whether 2-PAM is a substrate for common brain efflux pumps, experiments were performed in the MDCKII-MDR1 cell line, transfected to overexpress the P-gp efflux pump, and the MDCKII-FLuc-ABCG2 cell line, transfected to overexpress the BCRP efflux pump. To determine how transcellular transport influences enzyme reactivation, we developed a modified transwell assay where the inhibited acetylcholinesterase enzyme, substrate, and reporter are introduced into the basolateral chamber. Enzymatic activity was inhibited using paraoxon and parathion. RESULTS: The permeability of 2-PAM is about 2 x 10(-6) cm/s in MDCK cells and about 1 x 10(-6) cm/s in BC1-hBMECs. Permeability is not influenced by pre-treatment with atropine. In addition, 2-PAM is not a substrate for the P-gp or BCRP efflux pumps. CONCLUSIONS: The low permeability explains poor brain penetration of 2-PAM and therefore the slow enzyme reactivation. This elucidates one of the reasons for the necessity of sustained intravascular (IV) infusion in response to organophosphate poisoning.
For more Absorption, Distribution and Excretion (Complete) data for 2-PAM (10 total), please visit the HSDB record page.

Metabolism Metabolites

Although the exact metabolic fate of pralidoxime has not been completely elucidated, the drug is believed to be metabolized in the liver. ... A recent study has suggested that active tubular secretion may be involved, although the specific mechanism has not been identified.
There is a trend towards increasing doses of pralidoxime to treat human organophosphate poisonings that may have relevance in subpopulations. Indeed, pralidoxime is eliminated unchanged by the renal route. This study assesses the effect of renal failure on the kinetics of pralidoxime in a rat model of acute renal failure induced by potassium dichromate administration. On the first day, Sprague-Dawley rats received subcutaneously potassium dichromate (study) or saline (control). Forty-eight hours post-injection, animals received pralidoxime methylsulfate (50 mg/kg of pralidoxime base) intramuscularly. Blood specimens were sampled during 180 min after the injection. Urine was collected daily during the 3 days of the study. Plasma pralidoxime concentrations were measured by liquid chromatography with electrochemical detection. There was a 2-fold increase in mean elimination half-life and a 2.5-fold increase in mean area under the curve in the study compared to the control group. The mean total body clearance was halved in the study compared to the control group. Our study showed acute renal failure does not modify the distribution of pralidoxime but significantly alters its elimination from plasma. These results suggest that dosages of pralidoxime should be adjusted in organophosphate-poisoned humans with renal failure when using high dosage regimen of pralidoxime.

Associated Chemicals

Pralidoxime chloride; 51-15-0

Wikipedia

Pralidoxime iodide

Drug Warnings

IM administration of pralidoxime may produce mild pain at the injection site.
Rapid IV injection of pralidoxime has produced tachycardia, laryngospasm, muscle rigidity, and transient neuromuscular blockade; therefore, the drug should be administered slowly, preferably by IV infusion. IV administration of pralidoxime reportedly may also cause hypertension which is related to the dose and rate of infusion. Some clinicians recommend that the patient's blood pressure be monitored during pralidoxime therapy. For adults, IV administration of 5 mg of phentolamine mesylate reportedly quickly reverses pralidoxime-induced hypertension.
Although pralidoxime is generally well-tolerated, dizziness, blurred vision, diplopia and impaired accommodation, headache, drowsiness, nausea, tachycardia, hyperventilation, maculopapular rash, and muscular weakness have been reported following administration of the drug. However, it is difficult to differentiate the toxic effects produced by atropine or organophosphates from those of pralidoxime, and the condition of patients suffering from organophosphate intoxication will generally mask minor signs and symptoms reported in normal subjects who receive pralidoxime. When atropine and pralidoxime are used concomitantly, signs of atropinism may occur earlier than when atropine is used alone, especially if the total dose of atropine is large and administration of pralidoxime is delayed. Excitement, confusion, manic behavior, and muscle rigidity have been reported following recovery of consciousness, but these symptoms have also occurred in patients who were not treated with pralidoxime.
The following precautions should be kept in mind in the treatment of anticholinesterase poisoning, although they do not bear directly on the use of pralidoxime chloride: since barbiturates are potentiated by the anticholinesterases, they should be used cautiously in the treatment of convulsions; morphine, theophylline, aminophylline, reserpine, and phenothiazine-type tranquilizers should be avoided in patients with organophosphate poisoning. Prolonged paralysis has been reported in patients when succinylcholine is given with drugs having anticholinesterase activity; therefore, it should be used with caution.
For more Drug Warnings (Complete) data for 2-PAM (11 total), please visit the HSDB record page.

Biological Half Life

The half-life of pralidoxime in patients with normal renal function varies and has been reported to range from 0.8-2.7 hours.

Methods of Manufacturing

Picolinal is converted to its oxime, which is then quaternized with dimethyl sulfate. Metathesis of the resulting pralidoxime methosulfate with HCl yields the official chloride. /Pralidoxime chloride/

Analytic Laboratory Methods

An electrochemical method based on non-enzymatic inhibition for the determination of organophosphorus pesticide (OPPs) using pralidoxime chloride (PAM-Cl) as a universal electrochemical probe was reported. Cyclic voltammetry was performed to characterize the redox properties of pralidoxime and OPPs. Differential pulse voltammetry (DPV) was carried out to analyze the influence of anion (chloride and iodide ions), to optimize the pH of testing condition, and to explore the relationship between pralidoxime and OPPs. The results showed that iodide ion generated an anodic peak close to the peak of pralidoxime, which would interfere in the detection of OPPs. Phosphate buffer solution (pH 7.0) was chosen because of its high peak current and low peak potential when testing PAM-Cl by DPV. Chlorpyrifos, fenthion, and methyl parathion were examples of three existing OPPs detection methods. The peak current of PAM-Cl decreased along with the increase of concentration of OPPs in the solution. The limit of detection was 0.018 uM, 0.100 uM, and 0.215 uM, respectively. It was the first time for PAM-Cl to be used as a universal electrochemical probe to develop a simple, cheap and stable method for OPPs detection. /2-PAM Chloride/

Clinical Laboratory Methods

Pralidoxime (2-PAM) is a monopyridinium oxime used as an antidote for the treatment of poisoning with organophosphorus (OP) compounds, for example, pesticides and nerve agents, reactivating OP-inhibited acetylcholinesterase. However, appropriate dosing and efficacy remains a matter of discussion requiring experimental data. Therefore, we developed and validated an ion pair chromatography-diode array detection (IPC-DAD) method suitable for quantitative analysis of 2-PAM in human and porcine urine. Before injection of 20 uL, urine was acidified with trichloroacetic acid, mixed with internal standard (pyridine-4-aldoxime, 4-PAO), and diluted with IPC solvent yielding a total dilution of 1:49.5 and a 100% recovery. Isocratic separation was carried out at 25 °C on a LiChrospher 60 RP-select B column (125x4.0 mm I.D.) using phosphate buffer (7.5 mM Na(2) HPO(4) , 7.5 mM KH(2) PO(4) , pH 2.6) mixed with octanesulfonate (2.5 mM) as ion pair reagent and acetonitrile (6% v/v) as organic modifier (1 mL/min). 2-PAM was detected at 293 nm and 4-PAO at 275 nm. The method is rugged, selective, and characterized by good intra-day and inter-day precision (RSD, 1.3-6.0%) and accuracy (88-100%) with a limit of detection at 4.9 ug/mL, a limit of quantification at 9.8 ug/mL, and a broad calibration range from 4.9-2500 ug/mL. The procedure was applied to urine samples obtained from dimethoate poisoned minipigs receiving 2-PAM therapy (intravenous bolus injection and infusion). Results indicate that 60-80% of infused 2-PAM is rapidly (within 1-2 hr) excreted in the urine.
BACKGROUND AND PURPOSE: Treatment of organophosphate poisoning with pralidoxime needs to be improved. Here we have studied the pharmacokinetics of pralidoxime after its intramuscular injection alone or in combination with avizafone and atropine using an auto-injector device. EXPERIMENTAL APPROACH: The study was conducted in an open, randomized, single-dose, two-way, cross-over design. At each period, each subject received either intramuscular injections of pralidoxime (700 mg), or two injections of the combination: pralidoxime (350 mg), atropine (2 mg), avizafone (20 mg). Pralidoxime concentrations were quantified using a validated LC/MS-MS method. Two approaches were used to analyse these data: (i) a non-compartmental approach; and (ii) a compartmental modelling approach. KEY RESULTS: The injection of pralidoxime combination with atropine and avizafone provided a higher pralidoxime maximal concentration than that obtained after the injection of pralidoxime alone (out of bioequivalence range), while pralidoxime AUC values were equivalent. Pralidoxime concentrations reached their maximal value earlier after the injection of the combination. According to Akaike and to goodness of fit criteria, the best model describing the pharmacokinetics of pralidoxime was a two-compartment with a zero-order absorption model. When avizafone and atropine were injected with pralidoxime, the best model describing pralidoxime pharmacokinetics becomes a two-compartment with a first-order absorption model. CONCLUSIONS AND IMPLICATIONS: The two approaches, non-compartmental and compartmental, showed that the administration of avizafone and atropine with pralidoxime results in a faster absorption into the general circulation and higher maximal concentrations, compared with the administration of pralidoxime alone.
HPLC determination in serum. /Pralidoxime chloride/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non Combustible Solids. /Pralidoxime Chloride/

Interactions

The pharmacokinetics of 5 mg/kg IV pralidoxime chloride (Protopam; I) when administered one hr after continuous infusion of thiamine hydrochloride (II) are described in 6 males. Subjects were given I alone and while receiving an infusion of II. After the addition of II, the urinary excretion of oxime was the same but the amount excreted in the first 3 hr was smaller; the plasma half-life of oxime lengthened; the plasma concentrations of oxime rose; and the intercompartmental clearances and rate constant for elimination for oxime fell. It was concluded that II and oxime compete for a common renal secretory mechanism or that II alters the membrane transport of oxime.
BACKGROUND AND PURPOSE: Treatment of organophosphate poisoning with pralidoxime needs to be improved. Here we have studied the pharmacokinetics of pralidoxime after its intramuscular injection alone or in combination with avizafone and atropine using an auto-injector device. EXPERIMENTAL APPROACH: The study was conducted in an open, randomized, single-dose, two-way, cross-over design. At each period, each subject received either intramuscular injections of pralidoxime (700 mg), or two injections of the combination: pralidoxime (350 mg), atropine (2 mg), avizafone (20 mg). Pralidoxime concentrations were quantified using a validated LC/MS-MS method. Two approaches were used to analyse these data: (i) a non-compartmental approach; and (ii) a compartmental modelling approach. KEY RESULTS: The injection of pralidoxime combination with atropine and avizafone provided a higher pralidoxime maximal concentration than that obtained after the injection of pralidoxime alone (out of bioequivalence range), while pralidoxime AUC values were equivalent. Pralidoxime concentrations reached their maximal value earlier after the injection of the combination. According to Akaike and to goodness of fit criteria, the best model describing the pharmacokinetics of pralidoxime was a two-compartment with a zero-order absorption model. When avizafone and atropine were injected with pralidoxime, the best model describing pralidoxime pharmacokinetics becomes a two-compartment with a first-order absorption model. CONCLUSIONS AND IMPLICATIONS: The two approaches, non-compartmental and compartmental, showed that the administration of avizafone and atropine with pralidoxime results in a faster absorption into the general circulation and higher maximal concentrations, compared with the administration of pralidoxime alone.
We have recently shown that the pyridinium aldoximes, best-known as therapeutic antidotes for chemical warfare nerve-agents, could markedly detoxify the carcinogenic tetrachloro-1,4-benzoquinone (TCBQ) via an unusual double Beckmann fragmentation mechanism. However, it is still not clear why pralidoxime (2-PAM) cannot provide full protection against TCBQ-induced biological damages even when 2-PAM was in excess. Here we show, unexpectedly, that TCBQ can also activate pralidoxime to generate a reactive iminyl radical intermediate in two-consecutive steps, which was detected and unequivocally characterized by the complementary application of ESR spin-trapping, HPLC/MS and nitrogen-15 isotope-labeling studies. The same iminyl radical was observed when TCBQ was substituted by other halogenated quinones. The end product of iminyl radical was isolated and identified as its corresponding reactive and toxic aldehyde. Based on these data, we proposed that the reaction of 2-PAM and TCBQ might be through the following two competing pathways: a nucleophilic attack of 2-PAM on TCBQ forms an unstable transient intermediate, which can decompose not only heterolytically to form 2-CMP via double Beckmann fragmentation, but also homolytically leading to the formation of a reactive iminyl radical in double-steps, which then via H abstraction and further hydrolyzation to form its corresponding more toxic aldehyde. Analogous radical homolysis mechanism was observed with other halogenated quinones and pyridinium aldoximes. This study represents the first detection and identification of reactive iminyl radical intermediates produced under normal physiological conditions, which provides direct experimental evidence to explain only the partial protection by 2-PAM against TCBQ-induced biological damages, and also the potential side-toxic effects induced by 2-PAM and other pyridinium aldoxime nerve-agent antidotes.
When atropine and pralidoxime chloride are used together, the signs of atropinization (flushing, mydriasis, tachycardia, dryness of the mouth and nose) may occur earlier than might be expected when atropine is used alone. This is especially true if the total dose of atropine has been large and the administration of pralidoxime chloride has been delayed.
The following precautions should be kept in mind in the treatment of anticholinesterase poisoning, although they do not bear directly on the use of pralidoxime chloride: since barbiturates are potentiated by the anticholinesterases, they should be used cautiously in the treatment of convulsions; morphine, theophylline, aminophylline, reserpine, and phenothiazine-type tranquilizers should be avoided in patients with organophosphate poisoning. Prolonged paralysis has been reported in patients when succinylcholine is given with drugs having anticholinesterase activity; therefore, it should be used with caution.

Stability Shelf Life

No evidence of significant degradation products appears up to 48 hr after pralidoxime autoinjector discharge. Concentration without degradation of the solution was noted over time when the autoinjector needle caused coring of the vial closure ... Mark-1 autoinjectors are not suitable for administering pralidoxime to small children. However, the autoinjectors are a readily available source of concentrated pralidoxime for administering weight-adjusted doses in small children. The pralidoxime solution obtained in this manner remains chemically intact for at least 48 hr.
OBJECTIVES: Oximes such as pralidoxime (2-PAM) are essential antidotes for life-threatening organophosphate poisoning. Unfortunately, oximes are expensive, have limited use, and have short shelf lives. As such, maintaining large stockpiles in preparation for terrorist activity is not always possible. We have demonstrated that atropine is stable well beyond its labeled shelf life and that recently expired 2-PAM was clinically efficacious in a series of poisoned patients. Because 2-PAM is often dosed empirically, clinical improvement does not guarantee pharmacological stability. We therefore chose to analyze the chemical stability of expired 2-PAM. METHODS: Samples of lyophylized 2-PAM were maintained according to the manufacturer's recommendations for 20 years beyond the published shelf life. We studied 2-PAM contained in a MARK I autoinjector that was stored properly for 3 years beyond its expiration date. An Agilent LC/MSD 1100 with diode-array detector and an Agilent Sorbax SB-C-18, 4.6 x 150-mm, 5-um column were used with the following solvent systems: water with 0.01% trifluoroacetic acid and methanol with 0.01% trifluoroacetic acid. Fresh reagent grade 2-PAM was used as a standard. Results were repeated for consistency. RESULTS: Lyophylized 2-PAM was a white powder that was clear and colorless in solution. Liquid chromatography was identical to the standard and resulted in 2 isolated peaks with identical mass spectra, suggesting that they are stereoisomers. The autoinjector discharged a clear, yellowish solution. In addition to the 2 peaks identified for lyophylized 2-PAM, a small third peak was identified with a mass spectra corresponding to the reported N -methyl pyridinium carboxaldehyde degradation product. CONCLUSIONS: When properly stored, lyophylized 2-PAM appears to be chemically stable well beyond its expiration date. Although the relative amount of degradation product found in solubilized (autoinjector) 2-PAM was small, it is unclear whether this may be toxic and therefore is of concern. Further studies performed with lots of drug stored under varied conditions would be required to fully determine the stability of expired 2-PAM.
Stable under recommended storage conditions. /Pralidoxime Chloride/

Dates

Modify: 2023-08-15
1: Zhang Y, Bromberg L, Lin Z, Brown P, Van Voorhis T, Hatton TA. Polydiacetylene functionalized with charged termini for device-free colorimetric detection of malathion. J Colloid Interface Sci. 2018 Apr 27;528:27-35. doi: 10.1016/j.jcis.2018.04.098. [Epub ahead of print] PubMed PMID: 29807353.
2: Hou R, Zhang H, Chen H, Zhou Y, Long Y, Liu D. Total pancreatic necrosis after organophosphate intoxication. Front Med. 2018 May 18. doi: 10.1007/s11684-018-0626-z. [Epub ahead of print] PubMed PMID: 29777518.
3: Houzé P, Berthin T, Raphalen JH, Hutin A, Baud JF. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice. Turk J Anaesthesiol Reanim. 2018 Apr;46(2):131-138. doi: 10.5152/TJAR.2018.29660. Epub 2018 Apr 1. PubMed PMID: 29744248; PubMed Central PMCID: PMC5937459.
4: Kuca K, Jun D, Junova L, Musilek K, Hrabinova M, da Silva JAV, Ramalho TC, Valko M, Wu Q, Nepovimova E, França TCC. Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules. 2018 May 7;23(5). pii: E1103. doi: 10.3390/molecules23051103. PubMed PMID: 29735900.
5: Stolbach A, Bebarta V, Beuhler M, Carstairs S, Nelson L, Wahl M, Wax PM, McKay C. ACMT Position Statement: Alternative or Contingency Countermeasures for Acetylcholinesterase Inhibiting Agents. J Med Toxicol. 2018 Apr 17. doi: 10.1007/s13181-018-0658-4. [Epub ahead of print] PubMed PMID: 29667118.
6: Wiercinski A, Jackson JP. Nerve Agents. 2018 Mar 7. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK493158/ PubMed PMID: 29630210.
7: Kolesnikov AM, Yuidin MA, Nikiforov AS, Ivanov IM, Vengerovich NG, Makacheev AS. Study of the Oxime-induced Reactivation of Acetyl- and Butyrylcholinesterase of Human with Inhibition of Organophosphorus Insecticide In Vitro. Bull Exp Biol Med. 2018 Mar;164(5):624-628. doi: 10.1007/s10517-018-4046-5. Epub 2018 Mar 26. PubMed PMID: 29577198.
8: Kuca K, Musilek K, Jun D, Zdarova-Karasova J, Nepovimova E, Soukup O, Hrabinova M, Mikler J, Franca TCC, Da Cunha EFF, De Castro AA, Valis M, Ramalho TC. A newly developed oxime K203 is the most effective reactivator of tabun-inhibited acetylcholinesterase. BMC Pharmacol Toxicol. 2018 Feb 21;19(1):8. doi: 10.1186/s40360-018-0196-3. PubMed PMID: 29467029; PubMed Central PMCID: PMC5822599.
9: Muckova L, Pejchal J, Jost P, Vanova N, Herman D, Jun D. Cytotoxicity of acetylcholinesterase reactivators evaluated in vitro and its relation to their structure. Drug Chem Toxicol. 2018 Feb 9:1-5. doi: 10.1080/01480545.2018.1432641. [Epub ahead of print] PubMed PMID: 29421945.
10: Kizilyildiz BS, Karaman K, Özen S, Üner A. Acute intoxications among Turkish children. Minerva Pediatr. 2018 Feb;70(1):46-50. doi: 10.23736/S0026-4946.16.04254-7. PubMed PMID: 29363292.
11: Blumenberg A, Benabbas R, deSouza IS, Conigliaro A, Paladino L, Warman E, Sinert R, Wiener SW. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. J Med Toxicol. 2018 Mar;14(1):91-98. doi: 10.1007/s13181-017-0636-2. Epub 2017 Dec 11. Review. Erratum in: J Med Toxicol. 2018 Jan 3;:. PubMed PMID: 29230717; PubMed Central PMCID: PMC6013731.
12: Candiotti K. Correction to: A primer on nerve agents: what the emergency responder, anesthesiologist, and intensivist needs to know. Can J Anaesth. 2018 Jan;65(1):141-142. doi: 10.1007/s12630-017-1005-y. PubMed PMID: 29164527.
13: Rosenberg YJ, Wang J, Ooms T, Rajendran N, Mao L, Jiang X, Lees J, Urban L, Momper JD, Sepulveda Y, Shyong YJ, Taylor P. Post-exposure treatment with the oxime RS194B rapidly reactivates and reverses advanced symptoms of lethal inhaled paraoxon in macaques. Toxicol Lett. 2018 Sep 1;293:229-234. doi: 10.1016/j.toxlet.2017.10.025. Epub 2017 Nov 9. PubMed PMID: 29129799; PubMed Central PMCID: PMC5943181.
14: Whitmore C, Cook AR, Mann T, Price ME, Emery E, Roughley N, Flint D, Stubbs S, Armstrong SJ, Rice H, Tattersall JEH. The efficacy of HI-6 DMS in a sustained infusion against percutaneous VX poisoning in the guinea-pig. Toxicol Lett. 2018 Sep 1;293:207-215. doi: 10.1016/j.toxlet.2017.11.007. Epub 2017 Nov 10. PubMed PMID: 29129798.
15: Antonijevic E, Kotur-Stevuljevic J, Musilek K, Kosvancova A, Kuca K, Djukic-Cosic D, Spasojevic-Kalimanovska V, Antonijevic B. Effect of six oximes on acutely anticholinesterase inhibitor-induced oxidative stress in rat plasma and brain. Arch Toxicol. 2018 Feb;92(2):745-757. doi: 10.1007/s00204-017-2101-z. Epub 2017 Nov 2. PubMed PMID: 29098328.
16: Xie LN, Huang CH, Xu D, Li F, Zhu JG, Shen C, Shao B, Gao HY, Kalyanaraman B, Zhu BZ. Unusual Double Beckmann Fragmentation Reaction under Physiological Conditions. J Org Chem. 2017 Dec 15;82(24):13084-13092. doi: 10.1021/acs.joc.7b02106. Epub 2017 Nov 27. PubMed PMID: 29096055.
17: de Koning MC, Joosen MJA, Worek F, Nachon F, van Grol M, Klaassen SD, Alkema DPW, Wille T, de Bruijn HM. Application of the Ugi Multicomponent Reaction in the Synthesis of Reactivators of Nerve Agent Inhibited Acetylcholinesterase. J Med Chem. 2017 Nov 22;60(22):9376-9392. doi: 10.1021/acs.jmedchem.7b01083. Epub 2017 Nov 13. PubMed PMID: 29091431.
18: Yu ZK, Gong ZJ, Jian XD, Qu AJ. [Clinical effect of alanyl glutamine in the treatment of patients with gastrointestinal function obstacle caused by severe phorate poisoning]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2017 Jul 20;35(7):501-504. doi: 10.3760/cma.j.issn.1001-9391.2017.07.006. Chinese. PubMed PMID: 29081098.
19: Mohammadi H, Jalilian J, Karimi MY, Shetab-Boushehri SV. In Vitro Cysteine Reactivates Organophosphate Insecticide Dichlorvos-Inhibited Human Cholinesterases. Sultan Qaboos Univ Med J. 2017 Aug;17(3):e293-e300. doi: 10.18295/squmj.2017.17.03.006. Epub 2017 Oct 10. Erratum in: Sultan Qaboos Univ Med J. 2017 Nov;17 (4):e493. PubMed PMID: 29062551; PubMed Central PMCID: PMC5642358.
20: Niessen KV, Seeger T, Rappenglück S, Wein T, Höfner G, Wanner KT, Thiermann H, Worek F. In vitro pharmacological characterization of the bispyridinium non-oxime compound MB327 and its 2- and 3-regioisomers. Toxicol Lett. 2018 Sep 1;293:190-197. doi: 10.1016/j.toxlet.2017.10.009. Epub 2017 Oct 10. PubMed PMID: 29024789.

Explore Compound Types